![molecular formula C27H19ClN4O B2770164 N-(3-chlorophenyl)-4-[(4-phenylquinazolin-2-yl)amino]benzamide CAS No. 361468-04-4](/img/structure/B2770164.png)
N-(3-chlorophenyl)-4-[(4-phenylquinazolin-2-yl)amino]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chlorophenyl)-4-[(4-phenylquinazolin-2-yl)amino]benzamide, also known as AC220, is a potent and selective inhibitor of the FMS-like tyrosine kinase 3 (FLT3) receptor. FLT3 is a receptor tyrosine kinase that is expressed on the surface of hematopoietic stem cells and is involved in the regulation of cell survival, proliferation, and differentiation. FLT3 mutations are commonly found in acute myeloid leukemia (AML) and are associated with poor prognosis. AC220 has shown promising results in preclinical studies and is currently being evaluated in clinical trials as a potential treatment for AML.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activities
Synthesis of Quinazolinone Derivatives : A study by Patel et al. (2011) discussed the synthesis of new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones and their evaluation for antimicrobial activities. These compounds, prepared from 2-[(2,6-dichlorophenyl)amino]phenyl acetic acid, showed significant activity against various microbes, demonstrating their potential as antimicrobial agents (Patel & Shaikh, 2011).
Potential Antipsychotic Agents : Norman et al. (1996) synthesized heterocyclic analogues of 1192U90, evaluating them as potential antipsychotic agents. These compounds showed promise in vitro for their binding to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors, and in vivo for their ability to antagonize the apomorphine-induced climbing response in mice, indicating their potential use in psychiatric treatment (Norman, Navas, Thompson, & Rigdon, 1996).
Antibacterial and Antifungal Activities : The synthesis and characterization of quinazoline derivatives, particularly focusing on their potential as antimicrobial agents, have been extensively studied. For instance, Desai, Shihora, and Moradia (2007) synthesized new quinazolinones and evaluated their antimicrobial activities, showcasing the broad applicability of these compounds in combating bacterial and fungal infections (Desai, Shihora, & Moradia, 2007).
Anti-Inflammatory and Analgesic Properties : Research by Debnath and Manjunath (2011) aimed to synthesize various substituted quinazolinone containing 3-(Substituted)-2-phenylquinazolin-4(3H)-one, exploring their antibacterial, anthelmintic, analgesic, and anti-inflammatory activities. This study highlights the versatile therapeutic potential of quinazolinone derivatives, including their moderate analgesic and anti-inflammatory effects (Debnath & Manjunath, 2011).
Propriétés
IUPAC Name |
N-(3-chlorophenyl)-4-[(4-phenylquinazolin-2-yl)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H19ClN4O/c28-20-9-6-10-22(17-20)29-26(33)19-13-15-21(16-14-19)30-27-31-24-12-5-4-11-23(24)25(32-27)18-7-2-1-3-8-18/h1-17H,(H,29,33)(H,30,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWMFMZVJGQTAOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C32)NC4=CC=C(C=C4)C(=O)NC5=CC(=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H19ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2,4-dichloro-N-methylbenzamide](/img/structure/B2770083.png)
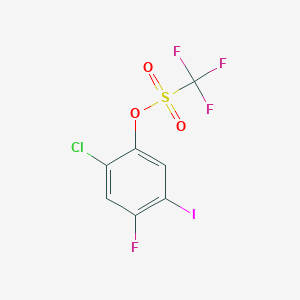
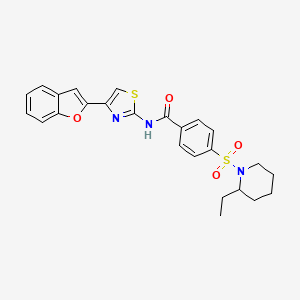
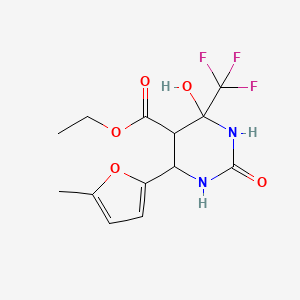
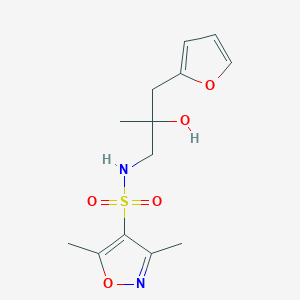

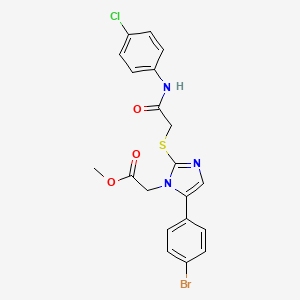
![4-allyl-5-[(2,4-dichlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2770097.png)
![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-4-methylpiperazine-1-carboxamide](/img/structure/B2770099.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-quinolin-2-ylsulfanylacetamide](/img/structure/B2770101.png)
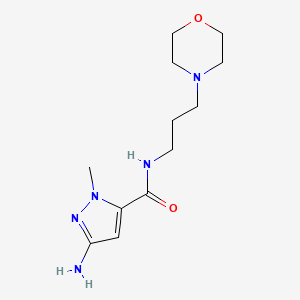
![ethyl 6-benzyl-2-(4-(N,N-diisobutylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2770103.png)
